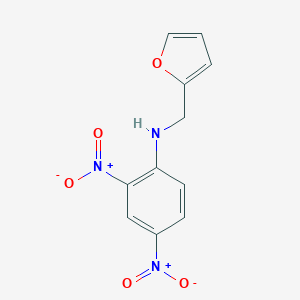

N-(furan-2-ylmethyl)-2,4-dinitroaniline

Description

N-(furan-2-ylmethyl)-2,4-dinitroaniline is a nitroaromatic compound featuring a 2,4-dinitroaniline core substituted with a furan-2-ylmethyl group at the amine position. The 2,4-dinitroaniline moiety is characterized by strong electron-withdrawing nitro groups at the 2- and 4-positions of the benzene ring, which significantly influence its electronic properties and reactivity. The furan-2-ylmethyl substituent introduces a heterocyclic aromatic system (furan), which may enhance solubility in organic solvents and modulate biological activity through π-π interactions or hydrogen bonding .

Properties

Molecular Formula |

C11H9N3O5 |

|---|---|

Molecular Weight |

263.21 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-2,4-dinitroaniline |

InChI |

InChI=1S/C11H9N3O5/c15-13(16)8-3-4-10(11(6-8)14(17)18)12-7-9-2-1-5-19-9/h1-6,12H,7H2 |

InChI Key |

NKLASLDFYQQMKJ-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in 2,4-Dinitroaniline Derivatives

Alkyl/Aryl-Substituted Derivatives

- N,N-Dimethyl-2,4-dinitroaniline: This derivative replaces the furan-2-ylmethyl group with dimethylamine. Applications include corrosion inhibition in acidic media due to its ability to adsorb onto metal surfaces .

- N-(4-Methoxyphenyl)-2,4-dinitroaniline: The methoxy group at the para position of the aryl substituent introduces electron-donating effects, which may stabilize charge-transfer complexes.

- It is used as an intermediate in the synthesis of high-energy materials .

Heterocyclic-Substituted Derivatives

- N-(furan-2-ylmethyl)-2,4-dinitroaniline: The furan ring introduces a planar, oxygen-containing heterocycle, which may improve solubility in polar aprotic solvents compared to purely alkyl/aryl derivatives.

- N-(5-morpholino-2,4-dinitrophenyl)alkanamides: These derivatives incorporate morpholine and alkanamide groups, enhancing water solubility and enabling applications in cancer therapy as nitroreductase-activated prodrugs. Their reduction potentials (E1/2 ~ -450 mV) make them hypoxia-selective cytotoxic agents .

Complex Derivatives

- BHBANA (N-[(E)-4-bromo-2,5-diheptyloxybenzylideneamino]-2,4-dinitroaniline): A diarylhydrazone derivative with bulky heptyloxy chains, BHBANA exhibits antimicrobial activity (MIC: 0.625–2.5 mg/mL) by inhibiting quorum sensing and biofilm formation. Its large substituents likely hinder diffusion through bacterial cell walls, necessitating higher concentrations for efficacy .

- Nitroaniline Mustards (e.g., SN 23862): These compounds, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, combine the 2,4-dinitroaniline core with a nitrogen mustard group. They demonstrate hypoxia-selective cytotoxicity (60–70× selectivity for hypoxic cells) due to nitro group reduction under low-oxygen conditions, activating the mustard moiety .

Key Observations :

- Electronic Effects : Electron-withdrawing nitro groups dominate the reactivity of 2,4-dinitroaniline derivatives, but substituents like methoxy or furan modulate solubility and interaction with biological targets.

- Biological Activity : Bulky substituents (e.g., BHBANA) reduce bioavailability but enhance target specificity. Hypoxia-selective agents (e.g., SN 23862) leverage nitro group reduction for activation .

- Material Science Applications : Derivatives with aryl substituents (e.g., N-(4-methoxyphenyl)-2,4-dinitroaniline) are explored for optoelectronics due to charge-transfer capabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.